3,4-dihydronaphthalen-1-yl Acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3,4-dihydronaphthalen-1-yl acetate |
InChI |
InChI=1S/C12H12O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7-8H,4,6H2,1H3 |
InChI Key |
GBRZVFKBTFSDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dihydronaphthalen 1 Yl Acetate and Relevant Derivatives
Direct Esterification Approaches
Direct esterification represents a fundamental approach to the synthesis of 3,4-dihydronaphthalen-1-yl acetate (B1210297). This method typically involves the reaction of the corresponding enol, 3,4-dihydronaphthalen-1-ol, with an acetylating agent. While conceptually straightforward, the stability of the enol precursor is a critical consideration.
A common and effective method for generating enol acetates is the treatment of a ketone with an acid anhydride (B1165640) in the presence of a strong base or an acid catalyst. reddit.com For instance, the reaction of 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) with acetic anhydride can yield 3,4-dihydronaphthalen-1-yl acetate. The choice of catalyst, whether acidic or basic, can influence the reaction's kinetics and the equilibrium between the ketone and its enol or enolate form. chemistry.coachyoutube.com In some cases, using reagents like isopropenyl acetate in the presence of an acid catalyst such as p-toluenesulfonic acid can also produce the desired enol acetate, though it may result in a mixture of E/Z isomers. reddit.com
Synthetic Routes via Precursor Modification
The synthesis of this compound can also be achieved through the chemical transformation of various precursor molecules. These multi-step sequences often provide greater control over the final product's structure and stereochemistry.
Conversion from 1,2,3,4-Tetrahydronaphthalene Derivatives
One synthetic strategy involves the dehydrogenation of saturated precursors like 1,2,3,4-tetrahydronaphthalen-1-yl acetate. This transformation introduces the double bond necessary to form the dihydronaphthalene system. The dehydrogenation of tetralin (1,2,3,4-tetrahydronaphthalene) derivatives is a known process, often catalyzed by transition metals like palladium on carbon (Pd/C). researchgate.netstackexchange.com The reaction typically requires elevated temperatures and can be influenced by the presence of a hydrogen acceptor. mdpi.comresearchgate.net While this method is viable, controlling the regioselectivity of the dehydrogenation to specifically yield the desired 3,4-dihydronaphthalene isomer is a key challenge. The stability of the starting acetate under the reaction conditions is also a crucial factor.
Transformations Originating from 3,4-Dihydronaphthalen-1(2H)-one (α-Tetralone) Derivatives
The most prevalent and versatile route to this compound and its derivatives originates from α-tetralone. wikipedia.orgmedchemexpress.comchemsrc.com This ketone is a readily available starting material for a variety of chemical transformations. nih.govorgsyn.orgacs.org The formation of the enol acetate from α-tetralone involves the generation of an enolate intermediate, which then reacts with an acetylating agent.
The process begins with the deprotonation of the α-carbon of α-tetralone using a strong base to form a resonance-stabilized enolate. chemistry.coach This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride, to form the enol acetate. reddit.com The regioselectivity of this reaction is generally high, favoring the formation of the thermodynamically more stable enolate. The oxime of 1-tetralone (B52770) can also react with acetic anhydride, leading to aromatization and the formation of N-(1-naphthyl)acetamide. wikipedia.org
| Precursor | Reagents | Product | Notes |
| 3,4-Dihydronaphthalen-1(2H)-one (α-Tetralone) | Acetic Anhydride, Acid or Base Catalyst | This compound | A common method for enol acetate formation. reddit.com |
| 3,4-Dihydronaphthalen-1(2H)-one (α-Tetralone) | Isopropenyl Acetate, p-Toluenesulfonic Acid | This compound | May produce E/Z mixtures. reddit.com |
| 3,4-Dihydronaphthalen-1(2H)-one Oxime | Acetic Anhydride | N-(1-naphthyl)acetamide | The reaction leads to aromatization. wikipedia.orgnih.gov |
De Novo Construction through Ring-Closing and Annulation Reactions
Modern synthetic chemistry offers sophisticated methods for constructing the dihydronaphthalene core from acyclic precursors. These "de novo" strategies, such as ring-closing and annulation reactions, provide access to highly functionalized derivatives.
One notable example is the photocatalytic annulation-carbohalogenation of 1,7-enynes. researchgate.netresearchgate.net This method allows for the synthesis of functionalized 3,4-dihydronaphthalen-1(2H)-ones, which are direct precursors to the target acetate. researchgate.net These reactions proceed under mild, oxidant-free conditions and exhibit good yields and high stereoselectivity. researchgate.net The resulting tetralones can then be converted to their corresponding enol acetates as previously described. Other ring-closing metathesis and annulation reactions of 1,6-enynes and 1,7-enynes also provide powerful tools for the construction of the core dihydronaphthalene structure. nih.govpsu.eduresearchgate.netyoutube.comyoutube.comchemrxiv.org
Advanced Catalytic Methods in Dihydronaphthalene Acetate Synthesis
The development of advanced catalytic systems has revolutionized the synthesis of complex organic molecules, and the preparation of dihydronaphthalene acetates is no exception. Transition metal catalysts, in particular, offer efficient and selective pathways to these compounds.
Transition Metal-Mediated Synthetic Pathways
Transition metals, especially rhodium and palladium, play a pivotal role in the synthesis of enol acetates and their precursors. Rhodium catalysts are well-known for their ability to promote the asymmetric hydrogenation of enol acetates, affording chiral products with high enantioselectivity. acs.orgrsc.org Furthermore, rhodium(III)-catalyzed C-H activation and annulation reactions using vinyl acetate as an acetylene (B1199291) equivalent can lead to the formation of related heterocyclic structures. acs.org
Palladium-catalyzed reactions are also instrumental in this field. For instance, palladium catalysts can be employed in the dehydrogenation of tetralin derivatives to form dihydronaphthalenes. researchgate.netstackexchange.com Additionally, palladium-catalyzed cyclization of N-allyl substituted propiolamides offers a route to chiral γ-lactams, which share structural motifs with dihydronaphthalene derivatives. researchgate.net These catalytic methods often provide access to a diverse range of substituted dihydronaphthalene systems that would be challenging to synthesize through traditional means.
| Catalyst System | Reaction Type | Substrate | Product | Significance |
| Rhodium-Phosphoramidite | Asymmetric Hydrogenation | Aromatic Enol Acetates | Chiral Acetates | High enantioselectivity. acs.org |
| Rhodium(III) | C-H Activation/Annulation | Benzamides and Vinyl Acetate | Isoquinolones | Utilizes vinyl acetate as an acetylene equivalent. acs.org |
| Palladium on Carbon (Pd/C) | Dehydrogenation | Tetralin Derivatives | Dihydronaphthalenes | Key step in creating the unsaturated ring system. researchgate.netstackexchange.com |
Organocatalytic Approaches (e.g., hydrogen atom transfer for naphthalene (B1677914) derivatives)
Organocatalytic reactions that proceed via a hydrogen atom transfer (HAT) mechanism offer a distinct advantage in the synthesis of complex molecules by enabling the activation of otherwise unreactive C-H bonds. In the context of naphthalene synthesis, this strategy can be employed to initiate cyclization cascades or functionalize existing carbocyclic precursors. One notable approach involves the use of an organic base as a catalyst to facilitate a formal HAT process, leading to the formation of highly fluorescent naphthalene derivatives.
A study has demonstrated the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an efficient organocatalyst for the synthesis of functionalized naphthalene systems from α,β-unsaturated carbonyl compounds. researchgate.net This methodology operates under mild, neat (solvent-free) conditions and is tolerant of a wide range of substrates, showcasing its potential for atom-economical synthesis. researchgate.net The reaction is believed to proceed through a one-pot oxidation and reduction sequence, where DBU plays a crucial role in the hydrogen transfer steps.
Detailed Research Findings
In a representative study, the DBU-catalyzed reaction of various chalcone (B49325) derivatives (α,β-unsaturated ketones) with different active methylene (B1212753) compounds was investigated to produce highly substituted naphthalene derivatives. The reaction proceeds via a cascade Michael addition-cyclization-aromatization sequence, where the aromatization step is facilitated by a hydrogen transfer process.
The general reaction scheme involves the reaction of a chalcone with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a catalytic amount of DBU. The reaction mixture is typically heated, and upon completion, the desired naphthalene derivative is isolated.
The scope of the reaction was explored with a variety of substituted chalcones and active methylene compounds, demonstrating the versatility of this method. The results, as summarized in the table below, indicate that the reaction proceeds efficiently to afford the corresponding naphthalene derivatives in good to excellent yields.
| Entry | Chalcone Derivative (Substituent R1) | Active Methylene Compound (R2) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methoxy | Malononitrile | 2-Amino-4-(4-methoxyphenyl)-3-cyanonaphthalene | 92 |
| 2 | 4-Chloro | Malononitrile | 2-Amino-4-(4-chlorophenyl)-3-cyanonaphthalene | 95 |
| 3 | 4-Nitro | Malononitrile | 2-Amino-4-(4-nitrophenyl)-3-cyanonaphthalene | 90 |
| 4 | H | Ethyl cyanoacetate | Ethyl 2-amino-4-phenyl-3-carboxylate | 88 |
| 5 | 4-Methyl | Ethyl cyanoacetate | Ethyl 2-amino-4-(p-tolyl)-3-carboxylate | 91 |
This organocatalytic approach, relying on a simple and commercially available catalyst, provides a valuable and environmentally benign alternative to traditional metal-catalyzed methods for the synthesis of functionalized naphthalene derivatives. The mild reaction conditions and high yields further underscore the potential of this strategy in organic synthesis.
Mechanistic Investigations and Chemical Transformations of 3,4 Dihydronaphthalen 1 Yl Acetate
Reactivity of the Acetate (B1210297) Moiety
The acetate group in 3,4-dihydronaphthalen-1-yl acetate is susceptible to various transformations, primarily involving nucleophilic attack and cleavage of the acyl-oxygen bond.
Nucleophilic Substitution Reactions
Enol acetates, such as this compound, can undergo nucleophilic substitution reactions. A notable transformation is the synthesis of α-acetoxylated ketones. organic-chemistry.org This type of reaction typically proceeds through the nucleophilic attack of the enol double bond on an electrophilic reagent. For instance, the reaction of enol acetates with a hypervalent iodine(III) reagent in the presence of a Lewis acid like boron trifluoride–diethyl ether complex can lead to the formation of α-acetoxy ketones in good yields. organic-chemistry.orgresearchgate.net The mechanism is proposed to involve the initial attack of the enol's carbon-carbon double bond on the electrophilic iodine of the reagent, forming an α-iodine(III) intermediate. researchgate.net Subsequent displacement of the iodine group by an acetate nucleophile results in the final α-acetoxylated ketone product.
Another approach for the α-functionalization of enol acetates involves electrochemical methods. For example, the electrochemical reaction of enol acetates with methanol (B129727) can produce α-methoxy ketones. organic-chemistry.org This method offers a milder alternative to traditional chemical oxidants. organic-chemistry.org
It is important to note that the reactivity in nucleophilic substitution can be influenced by the strength of the nucleophile and the reaction conditions. Stronger nucleophiles generally lead to faster reactions in SN2 processes. ksu.edu.sa
Hydrolytic Cleavage and Transesterification Pathways
The acetate group can be cleaved through hydrolysis, a reaction typically catalyzed by acid or base. Base-catalyzed hydrolysis, often referred to as saponification, is a common method for deacetylation. The use of potassium carbonate (K₂CO₃) in methanol is an effective system for the hydrolysis of esters. researchgate.net This method can proceed at ambient temperatures and offers high yields of the corresponding carboxylic acid (or its salt) and alcohol. researchgate.net While traditionally it was thought that such reactions required stoichiometric amounts of base, it has been shown that catalytic amounts of a base like sodium methoxide (B1231860) (NaOMe) in methanol can also efficiently cleave acetate groups, a process known as Zemplén deacylation. rsc.org The reaction of gibberellin methyl esters with aqueous potassium carbonate in methanol at room temperature has been shown to result in complete hydrolysis of the ester. psu.edu
Transesterification is another important reaction pathway for the acetate moiety. This process involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. For example, the transesterification of β-ketoesters can be catalyzed by iodine. organic-chemistry.org N-heterocyclic carbenes have also been demonstrated to be effective catalysts for the transesterification of various esters. organic-chemistry.org
Transformations Involving the Dihydronaphthalene Ring System
The olefinic bond within the dihydronaphthalene ring of this compound is a key site for chemical transformations, allowing for a variety of functionalization reactions.
Functionalization of the Olefinic Bond
The double bond in the dihydronaphthalene ring can be reduced through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst, in the presence of hydrogen gas. tcichemicals.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation. For instance, iridium complexes with chiral phosphine (B1218219) ligands have been used for the asymmetric hydrogenation of related 3,4-diphenyl-1,2-dihydronaphthalenes, although with varying success depending on the specific ligand and additives used. rsc.org The reduction of enol acetates can also be achieved using metal hydrides like lithium aluminum hydride (LiAlH₄). rsc.org The stereochemical outcome of these reductions can be influenced by the geometry (Z or E) of the enol acetate. rsc.org
| Substrate Type | Reagent/Catalyst | Product | Key Findings | Reference |
|---|---|---|---|---|
| Enol Acetates | Lithium tetrahydridoaluminate (LiAlH₄) | Alcohols | Reduction is stereoselective, with the stereochemistry influenced by the enol acetate geometry (Z vs. E). | rsc.org |
| 3,4-diphenyl-1,2-dihydronaphthalenes | Iridium-P^N complexes | Hydrogenated naphthalenes | Catalytic activity and enantioselectivity are highly dependent on the ligand structure and the presence of acidic additives. | rsc.org |
| General Alkenes | Homogeneous catalysts (e.g., Wilkinson's catalyst) | Alkanes | Widely used for hydrogenation under various conditions. | tcichemicals.com |
The olefinic bond can undergo stereoselective dihydroxylation to form vicinal diols. A classic and reliable method for this transformation is the use of osmium tetroxide (OsO₄). masterorganicchemistry.com This reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to the formation of a cyclic osmate ester intermediate. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate yields the syn-diol. libretexts.orglibretexts.org Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction have been developed, using a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄ in situ. masterorganicchemistry.comkhanacademy.org The stereoselectivity of the dihydroxylation can be influenced by steric factors, with the reagent typically attacking the less hindered face of the double bond. stackexchange.com In certain cases, directing groups on the substrate can influence the facial selectivity of the attack. stackexchange.com
Other oxidation methods for enol acetates and related silyl (B83357) enol ethers include the Rubottom oxidation, which uses a peroxyacid to form an α-hydroxy carbonyl compound via a siloxy oxirane intermediate. wikipedia.org
| Reaction | Reagent | Intermediate | Product | Stereochemistry | Reference |
|---|---|---|---|---|---|
| Dihydroxylation | Osmium tetroxide (OsO₄) | Cyclic osmate ester | syn-Diol | Syn-addition | masterorganicchemistry.comlibretexts.orglibretexts.org |
| Rubottom Oxidation | Peroxyacid (on silyl enol ether) | Siloxy oxirane | α-Hydroxy carbonyl | - | wikipedia.org |
Benzylic Functionalization (e.g., Wohl-Ziegler bromination of 1,2,3,4-tetrahydro-naphthalen-1-yl acetate)
Benzylic functionalization is a crucial transformation in organic synthesis. The Wohl-Ziegler reaction facilitates the selective bromination of allylic and benzylic positions of hydrocarbons. pitt.edu This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netnih.gov
The reaction proceeds via a free-radical chain mechanism. nih.govscripps.edu A radical initiator promotes the homolytic cleavage of a trace amount of Br₂, which is present in NBS, to generate a bromine radical (Br•). nih.govscripps.edu This bromine radical then abstracts a hydrogen atom from the benzylic position of a substrate like 1,2,3,4-tetrahydronaphthalen-1-yl acetate, which is the saturated analog of the title compound. This abstraction is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with Br₂ to form the brominated product and another bromine radical, propagating the chain. nih.gov The hydrogen bromide (HBr) produced as a byproduct reacts with NBS to regenerate the necessary Br₂ in situ, keeping the concentration of Br₂ and HBr low to prevent competing ionic addition reactions to any double bonds. scripps.edu
The insolubility of the byproduct, succinimide, in CCl₄ provides a visual cue for the reaction's completion as it floats to the surface. researchgate.netscripps.edu Due to the toxicity of CCl₄, alternative solvents like acetonitrile (B52724) or trifluorotoluene have been explored. researchgate.netscripps.edu
| Reaction | Reagents & Conditions | Key Features |
| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide), Non-polar solvent (e.g., CCl₄), Heat or UV light | Selective bromination at allylic or benzylic positions. pitt.edu |
| Proceeds via a radical chain mechanism. nih.gov | ||
| Low concentration of Br₂ maintained in situ to suppress side reactions. scripps.edu | ||
| Applicable to substrates with benzylic hydrogens, such as 1,2,3,4-tetrahydronaphthalen-1-yl acetate. |
Carbon-Carbon Bond Forming Reactions on the Core Scaffold (e.g., direct C-H alkenylation, radical-carbocyclization reactions)
Direct C-H Alkenylation
Direct C-H functionalization has become a powerful strategy for forming carbon-carbon bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. wikipedia.org Transition metal-catalyzed direct C-H alkenylation involves the coupling of a C-H bond with an alkene partner. Various catalytic systems, often employing palladium, copper, or iridium, have been developed for such transformations on aromatic and heterocyclic scaffolds. wikipedia.org For instance, the direct alkenylation of azoles has been achieved using alkenyl halides or tosylates as coupling partners. wikipedia.org
In some cases, a directing group on the substrate is necessary to achieve high regioselectivity by coordinating to the metal center and positioning it for C-H activation at a specific site. wikipedia.org While direct C-H alkenylation of this compound itself is not extensively documented, this methodology represents a potential route for the introduction of vinyl groups onto the aromatic or vinylic positions of the core scaffold.
Radical-Carbocyclization Reactions
Radical cyclization reactions are a cornerstone of organic synthesis for constructing cyclic molecules. nih.gov These reactions typically involve the intramolecular addition of a radical onto an unsaturated bond, such as an alkene or alkyne. nih.gov For substrates related to enol acetates, manganese(III) acetate is a common reagent used to initiate radical formation. wikipedia.orgtubitak.gov.trresearchgate.net
The mechanism of Mn(OAc)₃-mediated reactions often begins with the single-electron oxidation of a dicarbonyl compound or related species to form an α-oxoalkyl radical. wikipedia.orgtubitak.gov.tr This radical can then undergo intramolecular addition to a suitably positioned double bond, leading to a cyclized radical intermediate. This new radical can then be trapped or undergo further oxidation to yield the final carbocyclic product. wikipedia.org These tandem cyclizations can be highly effective for building complex polycyclic frameworks. wikipedia.org For a derivative of this compound containing an appropriately tethered alkene, a Mn(OAc)₃-mediated radical-carbocyclization could potentially be employed to construct new rings onto the naphthalenic core.
| Reaction Type | Catalyst/Reagent | Coupling Partner/Substrate Feature | Significance |
| Direct C-H Alkenylation | Pd, Cu, Ir catalysts | Alkenyl halides, tosylates, etc. | Atom-economical C-C bond formation on unactivated C-H bonds. wikipedia.org |
| Radical Carbocyclization | Mn(OAc)₃ | Intramolecular alkene or alkyne | Formation of new carbocyclic rings via radical intermediates. nih.govwikipedia.org |
Rearrangement Processes and Pericyclic Reactions (e.g., Cope rearrangements and sigmatropic rearrangements in related systems)
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system in an intramolecular, concerted fashion. ucsb.edu Among the most synthetically important are the researchgate.netresearchgate.net-sigmatropic rearrangements, which include the Cope and Claisen rearrangements. nih.gov
The Cope rearrangement involves the thermal reorganization of a 1,5-diene. The reaction is generally reversible and proceeds through a highly ordered, six-membered cyclic transition state, which preferentially adopts a chair-like conformation to minimize steric interactions. nih.gov For the core structure of this compound to undergo a Cope rearrangement, it would first need to be converted into a 1,5-diene. For example, the introduction of a vinyl group at the C4a or C8a position of a related tetralone derivative, followed by conversion to the corresponding diene, could create a substrate amenable to this transformation.
| Rearrangement | Substrate Requirement | Key Features | Potential Application |
| Cope Rearrangement | 1,5-Diene | researchgate.netresearchgate.net-Sigmatropic shift; concerted mechanism; typically requires heat. | Ring expansion or contraction in modified dihydronaphthalene systems. |
| Oxy-Cope Rearrangement | 1,5-Diene with an OH group at C3 or C4 | Rearrangement produces an enol, which tautomerizes to a carbonyl; often irreversible. ucsb.edu | Synthesis of complex cyclic ketones from modified dihydronaphthalene precursors. |
Electrochemical and Photochemical Reactivity Studies (e.g., electrochemical oxidative catalysis, visible-light-mediated additions)
The enol acetate functionality in this compound makes it a suitable substrate for a variety of electrochemical and photochemical transformations, which often proceed under mild conditions via radical intermediates.
Electrochemical Reactivity
Electrochemical methods provide a green and efficient way to conduct oxidative reactions without the need for stoichiometric chemical oxidants. Enol acetates have been shown to undergo various electrochemical transformations. For example, the intermolecular alkoxylation of enol acetates with alcohols has been developed, providing access to α-alkoxylated carbonyl compounds. nih.gov Similarly, using ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as a radical source, α-thiocyanated ketones can be synthesized from enol acetates under mild electrolysis conditions. researchgate.net These reactions typically involve the generation of a radical species from the alcohol or thiocyanate at the anode, which then adds to the double bond of the enol acetate.
Photochemical Reactivity
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis. Enol acetates are excellent substrates for these reactions. A notable example is the α-arylation of enol acetates using aryl diazonium salts. wikipedia.orgresearchgate.net In the presence of a photocatalyst like tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂), visible light irradiation excites the catalyst, which then reduces the diazonium salt to generate a highly reactive aryl radical. This radical adds to the enol acetate, ultimately leading to the formation of an α-aryl ketone after loss of the acetyl group. Other visible-light-mediated additions to enol acetates include sulfonamidation to form α-amino ketones and alkylation using alkylboronic acids. tubitak.gov.tr
| Methodology | Reaction Type | Reagents/Catalyst | Product Type |
| Electrochemical Synthesis | α-Thiocyanation/Alkoxylation | NH₄SCN or Alcohols, Electrolysis | α-Substituted Ketones nih.govresearchgate.net |
| Photochemical Synthesis | α-Arylation | Aryl Diazonium Salts, [Ru(bpy)₃]Cl₂ catalyst, Visible Light | α-Aryl Ketones wikipedia.org |
| Photochemical Synthesis | Sulfonamidation | N-arylsulfonyl-1-aminopyridine salts, Ir(ppy)₃ catalyst, Visible Light | α-Amino Ketones tubitak.gov.tr |
| Photochemical Synthesis | α-Alkylation | Alkylboronic Acids, Visible Light | α-Alkyl Ketones |
Role As a Synthetic Building Block for Complex Architectures
A Precursor for Polycyclic Systems
The structural framework of 3,4-dihydronaphthalen-1-yl acetate (B1210297) is readily manipulated to construct elaborate polycyclic systems. This includes its application in synthesizing pyrrolo[1,2-b]pyrazolone derivatives and its crucial role in preparing uniformly ¹³C-labeled polycyclic aromatic hydrocarbons (PAHs).
One notable application is in the synthesis of uniformly ¹³C-labeled PAHs, which are invaluable tools for environmental and toxicological studies. nih.govnih.gov A convergent synthetic pathway has been developed to produce a series of these labeled compounds, such as naphthalene (B1677914), phenanthrene, and anthracene, starting from simple, commercially available ¹³C-labeled precursors. nih.gov For instance, the synthesis of U-¹³C-phenanthrene involves the use of intermediates derived from simpler labeled cyclic structures. nih.gov
Crafting Structurally Diverse Dihydronaphthalene Analogues
The dihydronaphthalene scaffold is a privileged structure in medicinal chemistry, and 3,4-dihydronaphthalen-1-yl acetate provides a convenient entry point for the synthesis of a wide range of analogues. A significant area of research has been the development of dihydronaphthalene analogues inspired by the natural product combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization. nih.govelsevierpure.comrsc.org
Researchers have designed and synthesized a variety of these analogues with the goal of discovering new anticancer agents. nih.govelsevierpure.com These synthetic efforts have led to the identification of compounds with significant tubulin polymerization inhibitory activity and cytotoxicity against various cancer cell lines. nih.govelsevierpure.com The dihydronaphthalene core allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize biological activity. elsevierpure.com
| Compound | Description | Key Findings |
| KGP03 | A dihydronaphthalene analogue with a pendant trimethoxy aryl ring. | Potent inhibitor of tubulin polymerization (IC50 = 1.0 µM) and displayed low nM cytotoxicity against human cancer cell lines. nih.govelsevierpure.com |
| KGP413 | A dihydronaphthalene analogue with a similar aroyl ring to KGP03. | Potent inhibitor of tubulin polymerization (IC50 = 1.2 µM) and displayed low nM cytotoxicity against human cancer cell lines. nih.govelsevierpure.com |
| KGP04 & KGP152 | Phosphate prodrug salts of KGP03 and KGP413, respectively. | Designed to enhance water-solubility for in vivo evaluation. nih.govelsevierpure.com |
An Intermediate in Multi-Step Organic Synthesis
Beyond its direct use in creating specific classes of compounds, this compound and its parent ketone, α-tetralone, are pivotal intermediates in multi-step organic synthesis. flinders.edu.auumontreal.cayoutube.comlibretexts.org These multi-step sequences are essential for constructing complex molecules with precise stereochemistry and functionality. libretexts.org
The ability to perform a series of reactions in a controlled manner allows for the gradual buildup of molecular complexity, a cornerstone of modern organic synthesis. youtube.comlibretexts.org The principles of multi-step synthesis are fundamental to accessing a vast array of organic compounds, from pharmaceuticals to materials. flinders.edu.aulibretexts.org The strategic use of versatile intermediates like this compound is critical to the success of these synthetic endeavors. tdl.org
Stereochemical Control in 3,4 Dihydronaphthalene Acetate Derivatives
Enantioselective and Diastereoselective Synthetic Pathways
The construction of the dihydronaphthalene framework with precise stereocontrol often involves cascade reactions, where multiple bond-forming events occur in a single pot. These pathways are highly efficient and can generate molecular complexity from relatively simple starting materials.
One powerful strategy is the use of a cascade inter–intramolecular double Michael reaction. For instance, the reaction between curcumins and arylidenemalonates, catalyzed by a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in the presence of a base, can produce highly substituted cyclohexanone (B45756) structures, which are key structural motifs related to dihydronaphthalenes. beilstein-journals.orgnih.gov This method proceeds with high diastereoselectivity, leading to the formation of specific isomers. beilstein-journals.orgnih.gov The reaction mechanism involves an initial intermolecular Michael addition, followed by an intramolecular cyclization that sets the stereochemistry of the newly formed ring. beilstein-journals.orgnih.gov In some cases, a subsequent intramolecular oxa-Michael addition can occur, leading to even more complex bridged structures, also with excellent diastereoselectivity. beilstein-journals.orgnih.gov
Organocatalysis provides another robust avenue for enantioselective synthesis. For example, the synthesis of 2,3-dihydropyridin-4(1H)-ones, which are nitrogen-containing analogues, can be achieved with high enantioselectivity using organocatalytic methods. nih.gov A typical sequence involves the 1,4-addition of a protected hydroxylamine (B1172632) to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst (MacMillan protocol), followed by further transformations and cyclization. nih.gov This approach highlights how non-metallic chiral catalysts can induce high levels of stereocontrol in the formation of six-membered rings.
Enantioselective cascade reactions catalyzed by chiral metal complexes have also been developed. A notable example is the dimerization of β,γ-unsaturated α-keto esters or amides catalyzed by a Copper(II)/chiral bis(oxazoline) (BOX) ligand system. nih.gov This process can involve a four-step cascade of double Friedel–Crafts alkylation and double N-hemiketalization to create complex macrocyclic dilactones and dilactams with excellent diastereo- and enantioselectivity (>20:1 dr, ≥98% ee). nih.gov The choice of the chiral ligand, such as a binaphthyl-based BOX ligand (BN-BOX), is crucial for achieving high yields and stereoselectivities. nih.gov
| Entry | Arylidenemalonate (Ar) | Product(s) | Yield (%) | Diastereoselectivity |
| 1 | Phenyl | Cyclohexanone | 89 | >99:1 |
| 2 | 4-Chlorophenyl | Cyclohexanone | 92 | >99:1 |
| 3 | 4-Nitrophenyl | Cyclohexanone + Tetrahydrochromenone | 78 (55 + 23) | >99:1 |
| 4 | 2-Nitrophenyl | Cyclohexanone | 75 | >99:1 |
Table 1. Diastereoselective synthesis of cyclohexanone derivatives via a cascade Michael reaction, demonstrating high stereocontrol. Data sourced from nih.gov.
Kinetic Resolution and Chiral Derivatization Strategies
When a racemic mixture of a 3,4-dihydronaphthalene acetate (B1210297) derivative is produced, kinetic resolution offers a powerful method for separating the enantiomers. This technique relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. Enzymatic resolutions are particularly effective, often providing high enantiomeric purity due to the exceptional stereospecificity of enzymes. dntb.gov.ua In a typical enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation (e.g., hydrolysis or acylation) of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and in high enantiomeric excess.
Chiral derivatization is another key strategy, primarily used for the analytical separation and quantification of enantiomers. nih.gov This method involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic techniques like HPLC or GC. nih.gov This approach circumvents the need for expensive chiral chromatography columns. nih.gov For precursors to 3,4-dihydronaphthalen-1-yl acetate, such as the corresponding alcohol or related amines, various CDAs are available. For example, L-Pyroglutamic acid (L-PGA) can be used to derivatize primary and secondary amines, while other reagents are designed for alcohols or carboxylic acids. nih.gov The choice of CDA is critical as it must react efficiently and create diastereomers that are easily separable and detectable. nih.gov
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Notes |
| L-Pyroglutamic acid (L-PGA) | Primary and secondary amines | Requires activators like EDC/HOBt. nih.gov |
| (S)-COXA-OSu | Amines | Forms a ring structure with restricted rotation near the reaction point, enhancing specificity. nih.gov |
| DBD-PyNCS | Primary and secondary amines | Edman-type reagent that forms highly fluorescent thiourea (B124793) derivatives. nih.gov |
| NBD-(S)-APy | Primary and secondary amines | Forms fluorescent derivatives, improving detection sensitivity. nih.gov |
Table 2. Examples of chiral derivatizing agents (CDAs) and their target functional groups, useful for the indirect separation of enantiomers. Data sourced from nih.gov.
Influence of Chiral Catalysts and Reaction Conditions on Stereoselectivity
The selection of the catalyst and the optimization of reaction conditions are paramount for achieving high stereoselectivity in the synthesis of chiral dihydronaphthalene acetate derivatives. Rhodium(II) complexes, in particular, are powerful catalysts for a variety of transformations, including C-H insertion and cycloaddition reactions that can be rendered asymmetric. umich.eduresearchgate.net
Rhodium(II) acetate, [Rh₂(OAc)₄], is a widely used dimeric catalyst that becomes active in the presence of diazo compounds, forming a highly electrophilic rhodium carbenoid intermediate. umich.eduresearchgate.net The stereochemical outcome of the reaction is heavily influenced by the four carboxylate or amidate ligands bridging the two rhodium atoms. By replacing the acetate ligands with chiral ones, an asymmetric environment is created around the active site, which can differentiate between enantiotopic faces or groups in the substrate.
The electronic properties of these ligands are crucial. Electron-donating ligands, such as acetate, stabilize the rhodium carbenoid intermediate. umich.edu This stabilization leads to a more selective, albeit less reactive, catalyst. umich.edu Conversely, electron-withdrawing ligands, like trifluoroacetate, create a more electrophilic and reactive carbenoid, which often reacts faster but with lower selectivity. umich.eduresearchgate.net
For enantioselective reactions, chiral auxiliaries or chiral ligands are employed. For example, using pyrrolidine (B122466) amide derivatives as chiral auxiliaries in rhodium-catalyzed C-H insertion reactions has been shown to afford products with high enantiomeric purity. umich.edu The auxiliary creates a sterically defined environment that favors one reaction pathway over the other. umich.edu Similarly, chiral phase transfer catalysts derived from cinchona alkaloids can be effective in promoting asymmetric reactions by forming a chiral ion-pair with the substrate, guiding the approach of the electrophile. austinpublishinggroup.com
Reaction conditions such as solvent and temperature also play a significant role. Polar solvents have been shown to improve the yields of some rhodium-catalyzed C-H insertion reactions by stabilizing polar intermediates and transition states. umich.edu Temperature can also affect selectivity, with lower temperatures generally favoring higher enantioselectivity.
| Catalyst System | Ligand/Auxiliary | Solvent | Key Feature |
| Rhodium(II) acetate | Pyrrolidine amides | Dichloromethane | High enantiomeric purity achieved via chiral auxiliary. umich.edu |
| Copper(II) triflate | Chiral Bis(oxazoline) (BOX) | Dichloromethane | Excellent ee and dr in cascade macrocyclization. nih.gov |
| Cinchona Alkaloid Derivative | - | Toluene | Phase transfer catalyst creating a chiral ion-pair. austinpublishinggroup.com |
| Rhodium(II) trifluoroacetate | - | - | Highly reactive but less selective catalyst due to electron-withdrawing ligands. umich.eduresearchgate.net |
Table 3. Influence of different chiral catalysts and ligands on stereoselective syntheses. Data sourced from nih.govumich.eduresearchgate.netaustinpublishinggroup.com.
Advanced Analytical and Computational Methodologies in Research on 3,4 Dihydronaphthalen 1 Yl Acetate
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise structure and properties of 3,4-dihydronaphthalen-1-yl acetate (B1210297). Each technique offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of 3,4-dihydronaphthalen-1-yl acetate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy Proton NMR (¹H NMR) spectra reveal the number of different types of protons, their electronic environments, and their proximity to one another. Chemical shifts, splitting patterns (multiplicity), and integration values are key parameters obtained from a ¹H NMR spectrum.
¹³C NMR Spectroscopy Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. researchgate.net It is particularly useful for identifying the number of non-equivalent carbon atoms and their hybridization state. While less sensitive than ¹H NMR, ¹³C NMR spectra are often simpler due to the low natural abundance of the ¹³C isotope, which minimizes carbon-carbon coupling. researchgate.net
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |
| Atom | Chemical Shift (ppm) |
| H (aromatic) | 7.0 - 7.5 |
| H (vinylic) | 5.8 - 6.2 |
| H (allylic) | 2.5 - 3.0 |
| H (methylene) | 2.0 - 2.5 |
| H (acetyl) | 2.1 - 2.3 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HMQC, HMBC), can further establish connectivity between protons and carbons, providing a complete structural assignment. NMR can also be used to study the conformational dynamics of the molecule in solution. nih.govnih.gov
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bond Characterization
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Key expected vibrational frequencies for this compound include:
C=O stretch (ester): A strong absorption band typically appears in the region of 1735-1750 cm⁻¹.
C-O stretch (ester): Two bands are expected, one in the 1250-1300 cm⁻¹ region and another in the 1000-1100 cm⁻¹ region.
C=C stretch (aromatic and vinylic): These absorptions are found in the 1450-1650 cm⁻¹ range.
C-H stretch (aromatic and vinylic): Bands appear above 3000 cm⁻¹.
C-H stretch (aliphatic): Bands appear just below 3000 cm⁻¹.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the conjugated system of the dihydronaphthalene ring and the carbonyl group of the acetate are the primary chromophores.
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the solvent polarity. Theoretical calculations using time-dependent density functional theory (TD-DFT) can be employed to predict and interpret the experimental UV-Vis spectrum. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. govinfo.gov Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound, often producing the protonated molecule [M+H]⁺ or other adducts. bris.ac.ukekb.eg
Computational Chemistry for Reactivity and Structural Insights
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) has emerged as a powerful computational tool in chemical research, offering a balance between accuracy and computational cost for the study of electronic structures and reaction energetics. For this compound, DFT calculations provide profound insights into its fundamental molecular properties.
A computational study on a related derivative, (E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole, utilized the DFT method with the B3LYP/6-311G(d,p) level of theory for geometry optimization and the calculation of various molecular properties. tandfonline.com This level of theory is widely recognized for its reliability in predicting the geometric and electronic properties of organic molecules.
Prediction of Molecular Geometry and Vibrational Frequencies
The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. For instance, in a study of 5,6-dimethoxy-1-indanone, a related cyclic ketone, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine these parameters. nih.gov The calculated C=O bond length of 1.213 Å was found to be in good agreement with experimental data. nih.gov Similarly, for this compound, DFT would predict the geometry of the dihydronaphthalene ring system and the acetate substituent.
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C bending, or the stretching of the carbonyl group in the acetate moiety. In a study on T-2 toxin and 3-deacetylcalonectrin, calculated vibrational frequencies were scaled by a factor (e.g., 0.983) to improve agreement with experimental data. numberanalytics.com
A hypothetical table of selected calculated vibrational frequencies for this compound is presented below, illustrating the kind of data that would be generated.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (ester) | ~1750 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (ester) | 1250-1000 |
Analysis of Frontier Molecular Orbitals (FMOs) and Band Gap
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive.
For the related thiazole (B1198619) derivative of dihydronaphthalene, the HOMO was found to be localized on the thiazole and dihydronaphthalene moieties, while the LUMO was distributed over the entire molecule. tandfonline.com In the case of this compound, the HOMO would likely be associated with the electron-rich aromatic ring and the lone pairs of the oxygen atoms, while the LUMO would be centered on the antibonding orbitals of the carbonyl group and the aromatic system.
The HOMO-LUMO gap and related electronic parameters that would be calculated for this compound are summarized in the table below.
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Band Gap (ΔE) | ELUMO - EHOMO |
| Ionization Potential (I) | ≈ -EHOMO |
| Electron Affinity (A) | ≈ -ELUMO |
| Electronegativity (χ) | (I + A) / 2 |
| Chemical Hardness (η) | (I - A) / 2 |
| Chemical Softness (S) | 1 / (2η) |
| Electrophilicity Index (ω) | χ² / (2η) |
These parameters provide a quantitative measure of the molecule's reactivity and electronic properties.
Charge Distribution and Reactivity Descriptors (e.g., Mulliken population analysis, Natural Bond Orbital (NBO) analysis)
Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity. Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. tandfonline.com This analysis helps in identifying electrophilic and nucleophilic sites. For the aforementioned dihydronaphthalene derivative, Mulliken charge analysis was performed to understand the charge distribution across the molecule. tandfonline.com
Natural Bond Orbital (NBO) analysis provides a more detailed picture of the electronic structure by describing the bonding in terms of localized orbitals. ijnc.irdergipark.org.tr NBO analysis can identify donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and intramolecular charge transfer. nih.gov The stabilization energy, E(2), calculated in NBO analysis quantifies the strength of these interactions. nih.gov For this compound, NBO analysis would reveal interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of the aromatic ring and carbonyl group, providing insights into the molecule's electronic stability and reactivity.
A hypothetical NBO analysis for this compound might reveal the following key interactions:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O-acetate | π(C=O) | High |
| LP(2) O-acetate | σ(C-C) | Moderate |
| π(C=C) aromatic | π*(C=C) aromatic | Moderate |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule over time.
For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses a degree of flexibility, particularly around the rotatable bond connecting the acetate group to the dihydronaphthalene ring. MD simulations would allow for the sampling of different conformations and the determination of their relative energies and populations. This information is crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target.
Key insights from MD simulations of this compound would include:
Conformational Preferences: Identification of the most stable conformations and the energy barriers between them.
Flexibility Analysis: Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the molecule are most flexible.
Solvent Effects: Understanding how the presence of a solvent influences the molecule's conformation and dynamics.
Interaction Dynamics: When simulated with another molecule, such as a protein, MD can reveal the stability and dynamics of their interaction. nih.gov
Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis for non-covalent interactions)
Hirshfeld surface analysis is a powerful graphical tool for visualizing and quantifying intermolecular interactions in a crystal. biointerfaceresearch.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.gov
In a study of a related acridine (B1665455) derivative, Hirshfeld analysis revealed that H···H contacts made the most significant contribution (66.9%) to the crystal packing, followed by O···H/H···O contacts (22.1%). nih.gov A similar analysis for this compound would likely highlight the importance of C-H···O interactions involving the carbonyl oxygen of the acetate group and hydrogen atoms on neighboring molecules.
| Type of Intermolecular Contact | Percentage Contribution (Hypothetical) |
| H···H | ~50% |
| C···H/H···C | ~25% |
| O···H/H···O | ~20% |
| Other | ~5% |
Molecular Docking Studies for Predictive Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.
In a study of novel 3,4-dihydronaphthalen-1(2H)-one derivatives, molecular docking was used to investigate their potential as anti-cancer agents by predicting their binding to the active sites of the NF-κB and MAPK signaling pathway proteins. nih.gov The docking results provided insights into the binding energies and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
For this compound, molecular docking could be used to screen for potential biological targets. The process involves:
Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB).
Defining the binding site or active site of the protein.
Docking the 3D structure of this compound into the binding site using a scoring function to evaluate the different poses.
The results of a docking study are typically presented in a table that includes the binding energy (or docking score) and the key interacting residues of the protein. A lower binding energy generally indicates a more favorable binding interaction.
| Target Protein | Binding Energy (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |
| Protein Kinase X | -8.5 | Leu12, Val34, Phe89 (hydrophobic); Ser10 (H-bond) |
| Esterase Y | -7.2 | His201, Ser105 (covalent); Trp56 (π-π stacking) |
These predictive studies are invaluable for prioritizing compounds for further experimental testing and for understanding the molecular basis of their potential biological activity.
Q & A
What are the common synthetic routes for preparing 3,4-dihydronaphthalen-1-yl acetate?
Basic
The synthesis typically involves functionalizing naphthalene derivatives with acetyl groups. A standard approach includes reacting hydroxylated or aminated naphthalene intermediates with acetic anhydride or acetyl chloride under acidic or basic conditions. For example, propargyl bromide can be used to introduce alkynyl groups, followed by acetylation steps to form the acetate moiety . Electrochemical methods, such as bromination of enamides, may also serve as precursors for further functionalization .
Which spectroscopic techniques are effective for characterizing this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural assignments, particularly for distinguishing diastereotopic protons and verifying acetylation. Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (~1740 cm⁻¹) of the acetate group. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, as demonstrated in studies of related naphthalene derivatives .
How can researchers address challenges in achieving high enantioselectivity in reactions involving this compound?
Advanced
Cyclic substrates like this compound often exhibit poor enantioselectivity due to steric constraints and planar transition states. To mitigate this, consider chiral Lewis acid catalysts (e.g., boron-based reagents) or asymmetric hypervalent iodine mediators. Computational modeling of transition states can guide catalyst design. Alternative pathways, such as kinetic resolution or enzymatic catalysis, may also improve stereochemical outcomes .
What strategies are recommended for resolving contradictory crystallographic data during structure determination of naphthalene derivatives?
Advanced
Contradictions in crystallographic data (e.g., disordered atoms, twinning) require iterative refinement using programs like SHELXL. Employ twin refinement protocols for twinned crystals and validate hydrogen bonding networks with tools like WinGX/ORTEP. Cross-verification with spectroscopic data (NMR/IR) ensures consistency between experimental and crystallographic models .
What role does acetic anhydride play in the synthesis of this compound derivatives?
Basic
Acetic anhydride acts as an acetylating agent, transferring the acetyl group to hydroxyl or amine functionalities on the naphthalene core. Reaction conditions (e.g., temperature, solvent polarity) influence regioselectivity. For instance, in DMF with K₂CO₃, propargyl bromide reacts with naphthols to form intermediates, which are subsequently acetylated .
How can SHELXL be optimized for refining the crystal structures of complex naphthalene derivatives?
Advanced
Use restraints for disordered solvent molecules and anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Implement the TWIN/BASF commands for twinned crystals and apply Hirshfeld rigid-bond tests to validate ADPs. High-resolution data (≤1.0 Å) improves precision, and the "L.S." command in SHELXL enhances least-squares convergence .
What are the typical chemical reactions that this compound undergoes?
Basic
The compound participates in nucleophilic substitutions (e.g., hydrolysis of the acetate group), Diels-Alder reactions via the dihydronaphthalene ring, and electrophilic aromatic substitution. The electron-withdrawing acetate group enhances reactivity at the α-carbon, enabling regioselective functionalization .
What are the implications of observed poor enantioselectivity in hypervalent iodine-mediated reactions of cyclic substrates like this compound?
Advanced
Poor enantioselectivity in hypervalent iodine systems (e.g., λ³-iodanes) suggests limitations in chiral induction for rigid cyclic substrates. This highlights the need for alternative catalysts (e.g., organocatalysts) or modified reaction conditions (e.g., low-temperature kinetic control). Mechanistic studies using density functional theory (DFT) can elucidate steric and electronic barriers .
How is the purity of this compound assessed post-synthesis?
Basic
Purity is evaluated via thin-layer chromatography (TLC) using solvent systems like n-hexane:ethyl acetate (9:1). Quantitative analysis employs HPLC with UV detection (λ = 254 nm) or gas chromatography (GC) for volatile derivatives. Melting point determination and elemental analysis further confirm purity .
How do computational methods complement experimental data in elucidating the reactivity of this compound?
Advanced
DFT calculations predict reaction pathways, transition states, and regioselectivity. Molecular docking studies model interactions with biological targets (e.g., enzymes). Kinetic simulations (e.g., Eyring plots) correlate activation parameters with experimental rate data, aiding in mechanistic validation and catalyst optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
